(+)-3-Methoxymorphinan
Overview
Description
(+)-3-Methoxymorphinan: is a chemical compound belonging to the morphinan class of alkaloids. It is structurally related to morphine and other opioids, characterized by the presence of a methoxy group at the third position of the morphinan skeleton. This compound is of interest due to its potential pharmacological properties and its role as a precursor in the synthesis of other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+)-3-Methoxymorphinan typically involves multiple steps, starting from simpler precursors. One common route includes the methylation of morphinan derivatives. The reaction conditions often require the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale methylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (+)-3-Methoxymorphinan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as thiols or amines replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thiols or amines in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of thioethers or amines.
Scientific Research Applications
Chemistry: (+)-3-Methoxymorphinan is used as a precursor in the synthesis of various bioactive molecules. Its structural framework is valuable for the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential interactions with opioid receptors. It serves as a model compound to understand the binding and activity of morphinan derivatives.
Medicine: The compound is investigated for its analgesic properties. It is also used in the development of new pain management drugs with improved efficacy and reduced side effects.
Industry: In the pharmaceutical industry, this compound is utilized in the synthesis of active pharmaceutical ingredients. Its derivatives are explored for their potential therapeutic applications.
Mechanism of Action
(+)-3-Methoxymorphinan exerts its effects primarily through interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, mimicking the action of endogenous opioids. The binding of this compound to the receptors leads to the activation of intracellular signaling pathways, resulting in analgesic effects. The compound’s methoxy group plays a crucial role in its binding affinity and selectivity for the receptors.
Comparison with Similar Compounds
Morphine: A well-known opioid analgesic with a hydroxyl group instead of a methoxy group.
Codeine: Another opioid with a methoxy group at the third position but with different pharmacological properties.
Dextromethorphan: A non-analgesic morphinan derivative used as a cough suppressant.
Uniqueness: (+)-3-Methoxymorphinan is unique due to its specific structural modifications, which influence its binding affinity and pharmacological profile. Unlike morphine, it has a methoxy group that alters its interaction with opioid receptors, potentially leading to different therapeutic effects and side effect profiles.
Properties
IUPAC Name |
(1S,9S,10S)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-19-13-6-5-12-10-16-14-4-2-3-7-17(14,8-9-18-16)15(12)11-13/h5-6,11,14,16,18H,2-4,7-10H2,1H3/t14-,16+,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNSWVUXAPSPEH-PVAVHDDUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC3C4C2(CCCC4)CCN3)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1531-23-3, 1531-25-5 | |
Record name | 3-Methoxymorphinan, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001531233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-methoxymorphinan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.764 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENT-3-METHOXYMORPHINAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH6R750LWZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Methoxymorphinan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014045 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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